molecular formula C9H10ClF2N B6277119 4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2763779-79-7

4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6277119
CAS No.: 2763779-79-7
M. Wt: 205.6
InChI Key:
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Description

4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves the introduction of the difluoromethyl group into the isoindole framework. This can be achieved through various synthetic routes, including:

    Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group into the isoindole ring.

    Nucleophilic Difluoromethylation: In this approach, nucleophilic difluoromethylating reagents are employed to achieve the desired transformation.

    Radical Difluoromethylation: Radical chemistry can also be utilized to introduce the difluoromethyl group, often through the use of difluoromethyl radicals generated in situ.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of catalytic systems and continuous flow processes .

Chemical Reactions Analysis

4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in materials science and other industrial applications

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, often through hydrogen bonding and hydrophobic interactions. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride can be compared with other similar compounds, such as:

    Trifluoromethylated Isoindoles: These compounds contain a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.

    Fluorinated Isoindoles: Compounds with other fluorinated groups, such as monofluoromethyl or perfluoromethyl, also exhibit unique properties.

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

2763779-79-7

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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